molecular formula C19H25N3O4S2 B2940368 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide CAS No. 682764-11-0

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide

Cat. No. B2940368
CAS RN: 682764-11-0
M. Wt: 423.55
InChI Key: QUGJTSVOMALILL-JQIJEIRASA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in vivo using a mouse model. These compounds showed significant reduction in ascites tumor volume, cell number, and enhanced the life span of EAT-bearing mice. They also displayed strong antiangiogenic effects by suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells

  • Another study by Chandrappa et al. (2009) synthesized a set of thiazolidinone compounds containing a furan moiety, exhibiting moderate to strong antiproliferative activity in human leukemia cell lines. The study highlighted the importance of electron-donating groups on the thiazolidinone moiety for anticancer property, with specific derivatives showing potent activity (Chandrappa et al., 2009).

Antimicrobial Activities

  • Research by Başoğlu et al. (2013) focused on the synthesis of azole derivatives starting from furan-2-carbohydrazide, including a compound similar in structure to the query compound. These newly synthesized compounds were screened for antimicrobial activities, with some showing activity against tested microorganisms (Başoğlu et al., 2013).

Selective Inhibitors of Phosphoinositide 3-kinase Gamma

  • A novel series of furan-2-ylmethylene thiazolidinediones were disclosed as selective, ATP-competitive inhibitors of PI3Kgamma, highlighted by Pomel et al. (2006). These inhibitors hold potential for treating inflammatory and autoimmune diseases due to their selective inhibition of PI3Kgamma, contributing significantly to the understanding of the pharmacophore features for potency and selectivity (Pomel et al., 2006).

Synthesis and Structural Studies

  • The synthesis, crystal structure, and DFT studies of derivatives containing furan and thiazolidinone moieties were reported by Sun et al. (2021), demonstrating the application of these compounds in structural chemistry and their potential biological activities (Sun et al., 2021).

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c23-17(20-6-3-7-21-9-12-25-13-10-21)5-1-8-22-18(24)16(28-19(22)27)14-15-4-2-11-26-15/h2,4,11,14H,1,3,5-10,12-13H2,(H,20,23)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGJTSVOMALILL-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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